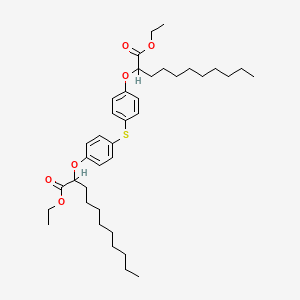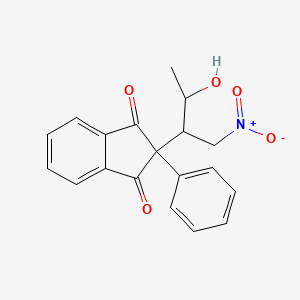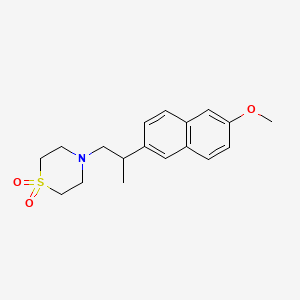
O-Butyl cyclohexylphosphonodithioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-Butyl cyclohexylphosphonodithioate is an organophosphorus compound characterized by the presence of a butyl group, a cyclohexyl group, and a phosphonodithioate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of O-Butyl cyclohexylphosphonodithioate typically involves the reaction of cyclohexylphosphonodithioic acid with butyl alcohol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the esterification process. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. Additionally, purification steps such as distillation or recrystallization are employed to remove impurities and obtain the final product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
O-Butyl cyclohexylphosphonodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonates or phosphonic acids.
Reduction: Reduction reactions can convert the phosphonodithioate group to phosphonates or phosphines.
Substitution: Nucleophilic substitution reactions can replace the butyl or cyclohexyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are employed under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include phosphonates, phosphonic acids, and substituted phosphonodithioates, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
O-Butyl cyclohexylphosphonodithioate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor or a ligand for metal ions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving dysregulated phosphonate metabolism.
Industry: It is used in the formulation of pesticides, flame retardants, and plasticizers due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of O-Butyl cyclohexylphosphonodithioate involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphonodithioate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. Additionally, the compound can chelate metal ions, affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- O-Butyl cyclohexylphosphonate
- O-Butyl cyclohexylphosphinate
- O-Butyl cyclohexylphosphine oxide
Uniqueness
O-Butyl cyclohexylphosphonodithioate is unique due to the presence of the phosphonodithioate group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds
Eigenschaften
CAS-Nummer |
67525-49-9 |
|---|---|
Molekularformel |
C10H20OPS2- |
Molekulargewicht |
251.4 g/mol |
IUPAC-Name |
butoxy-cyclohexyl-sulfanylidene-sulfido-λ5-phosphane |
InChI |
InChI=1S/C10H21OPS2/c1-2-3-9-11-12(13,14)10-7-5-4-6-8-10/h10H,2-9H2,1H3,(H,13,14)/p-1 |
InChI-Schlüssel |
JDVWGULGWXRMSD-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCOP(=S)(C1CCCCC1)[S-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Cyclohexylidene[(propan-2-yl)amino]acetonitrile](/img/structure/B14464919.png)
![1-{4-[(1,3-Thiazol-2-yl)oxy]phenyl}ethan-1-one](/img/structure/B14464926.png)
![[4,6-Bis(ethylamino)-1,3,5-triazin-2-yl]prop-2-en-1-ylcyanamide](/img/structure/B14464932.png)
![2-[(Pyridine-3-carbonyl)amino]butyl pyridine-3-carboxylate](/img/structure/B14464937.png)










